molecular formula C16H26N4O2S B406932 8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 332033-50-8

8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B406932
CAS No.: 332033-50-8
M. Wt: 338.5g/mol
InChI Key: YDYWFEZAHBTLEL-UHFFFAOYSA-N
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Description

8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by the presence of a sec-butylsulfanyl group at the 8th position, a hexyl group at the 7th position, and a methyl group at the 3rd position on the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with sec-butylsulfanyl and hexyl groups under controlled conditions. The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium hydride (KH) to deprotonate the purine derivative, followed by the addition of alkyl halides to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sec-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring or the alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sec-butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the purine ring.

Scientific Research Applications

8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 8-sec-butylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione
  • 8-sec-butylsulfanyl-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione
  • 8-sec-butylsulfanyl-7-heptadecyl-3-methyl-3,7-dihydro-purine-2,6-dione

Uniqueness

8-(sec-butylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the sec-butylsulfanyl group and the hexyl group at specific positions on the purine ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

8-butan-2-ylsulfanyl-7-hexyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-5-7-8-9-10-20-12-13(17-16(20)23-11(3)6-2)19(4)15(22)18-14(12)21/h11H,5-10H2,1-4H3,(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYWFEZAHBTLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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